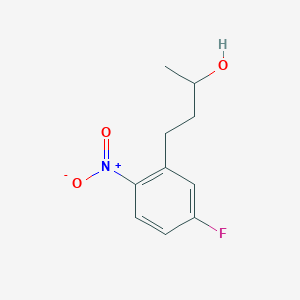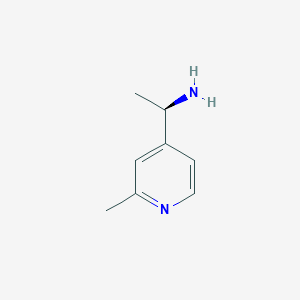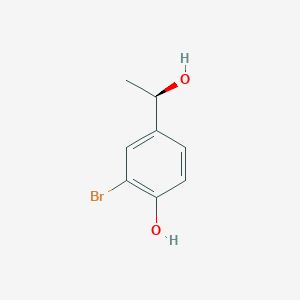
(r)-2-Bromo-4-(1-hydroxyethyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-Bromo-4-(1-hydroxyethyl)phenol is a chiral compound with significant importance in various fields of scientific research. This compound is characterized by the presence of a bromine atom, a hydroxyl group, and an ethyl group attached to a phenol ring. Its unique structure makes it a valuable subject for studies in organic chemistry, medicinal chemistry, and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Bromo-4-(1-hydroxyethyl)phenol can be achieved through several methods. One common approach involves the ipso-hydroxylation of arylboronic acids in ethanol using aqueous hydrogen peroxide as the oxidant and H₂O₂/HBr as the reagent . This method is mild, green, and highly efficient, providing excellent yields without the need for chromatographic purification. The reaction is scalable and can be combined with bromination and Pd-catalyzed cross-coupling to generate more diverse, highly substituted phenols.
Industrial Production Methods
Industrial production of ®-2-Bromo-4-(1-hydroxyethyl)phenol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of biocatalysts, such as Saccharomyces cerevisiae, has also been explored for the enantioselective reduction of prochiral ketones to produce enantiomerically pure compounds .
Analyse Des Réactions Chimiques
Types of Reactions
®-2-Bromo-4-(1-hydroxyethyl)phenol undergoes various chemical reactions, including:
Oxidation: Phenols are easily oxidized to quinones, such as para-benzoquinone, using oxidizing agents like chromic acid.
Reduction: The compound can be reduced to its corresponding hydroquinone using reducing agents.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, chromic acid, and various nucleophiles for substitution reactions. Reaction conditions typically involve mild temperatures and the use of solvents like ethanol.
Major Products Formed
Major products formed from these reactions include quinones, hydroquinones, and various substituted phenols, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
®-2-Bromo-4-(1-hydroxyethyl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mécanisme D'action
The mechanism of action of ®-2-Bromo-4-(1-hydroxyethyl)phenol involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes. The exact mechanism depends on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to ®-2-Bromo-4-(1-hydroxyethyl)phenol include:
- ®-2-(1-Hydroxyethyl)pyridine
- ®-3-(1-Hydroxyethyl)phenol
- ®-3-{2-[Benzyl(methyl)amino]-1-hydroxyethyl}phenol
Uniqueness
What sets ®-2-Bromo-4-(1-hydroxyethyl)phenol apart from these similar compounds is its specific substitution pattern on the phenol ring, which imparts unique chemical and biological properties. This makes it particularly valuable for certain applications where other compounds may not be as effective.
Propriétés
Formule moléculaire |
C8H9BrO2 |
|---|---|
Poids moléculaire |
217.06 g/mol |
Nom IUPAC |
2-bromo-4-[(1R)-1-hydroxyethyl]phenol |
InChI |
InChI=1S/C8H9BrO2/c1-5(10)6-2-3-8(11)7(9)4-6/h2-5,10-11H,1H3/t5-/m1/s1 |
Clé InChI |
ZZLCMZHDPGZELP-RXMQYKEDSA-N |
SMILES isomérique |
C[C@H](C1=CC(=C(C=C1)O)Br)O |
SMILES canonique |
CC(C1=CC(=C(C=C1)O)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


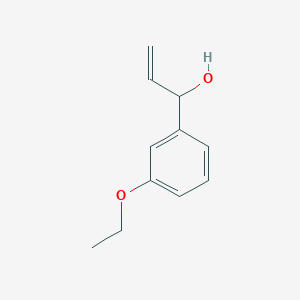
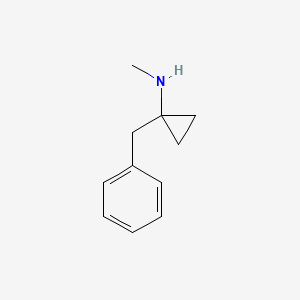
![2-(2-(Piperidin-3-yl)ethyl)-1h-benzo[d]imidazole](/img/structure/B13607233.png)
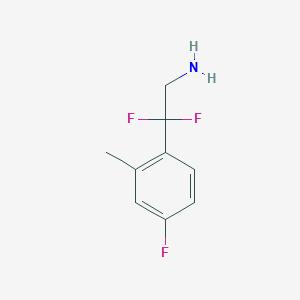

![1-{1,8-Diazaspiro[4.5]decan-1-yl}-2,2-dimethylpropan-1-onehydrochloride](/img/structure/B13607254.png)
![3-Amino-2-(benzo[d][1,3]dioxol-5-yl)propanoic acid](/img/structure/B13607257.png)

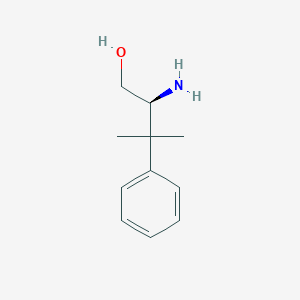
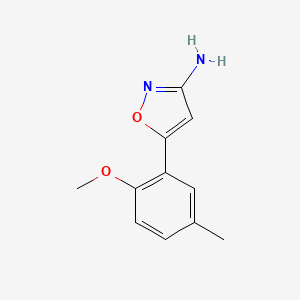
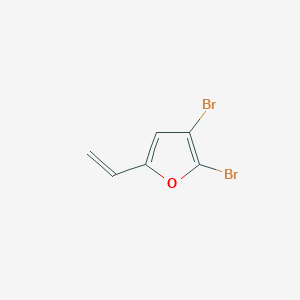
![N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}-2-oxabicyclo[2.2.2]octane-1-carboxamide](/img/structure/B13607309.png)
